molecular formula C28H36N2O B11479163 1-(diphenylmethyl)-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine

1-(diphenylmethyl)-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine

Cat. No.: B11479163
M. Wt: 416.6 g/mol
InChI Key: AUSVTMCFJKIUCU-UHFFFAOYSA-N
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Description

1-(DIPHENYLMETHYL)-4-[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]PIPERAZINE is a complex organic compound with a unique structure that combines a piperazine ring with a diphenylmethyl group and a trimethyloxan-2-yl prop-2-yn-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(DIPHENYLMETHYL)-4-[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]PIPERAZINE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazine ring, the introduction of the diphenylmethyl group, and the attachment of the trimethyloxan-2-yl prop-2-yn-1-yl substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Advanced techniques like catalytic protodeboronation and hydromethylation may be employed to streamline the synthesis and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(DIPHENYLMETHYL)-4-[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the diphenylmethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(DIPHENYLMETHYL)-4-[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]PIPERAZINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(DIPHENYLMETHYL)-4-[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(DIPHENYLMETHYL)-4-[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]PIPERAZINE is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. Its distinct structure allows for diverse applications and makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C28H36N2O

Molecular Weight

416.6 g/mol

IUPAC Name

1-benzhydryl-4-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]piperazine

InChI

InChI=1S/C28H36N2O/c1-27(2)16-10-17-28(3,31-27)18-11-19-29-20-22-30(23-21-29)26(24-12-6-4-7-13-24)25-14-8-5-9-15-25/h4-9,12-15,26H,10,16-17,19-23H2,1-3H3

InChI Key

AUSVTMCFJKIUCU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(O1)(C)C#CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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